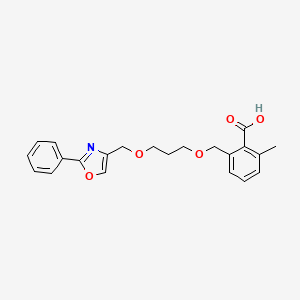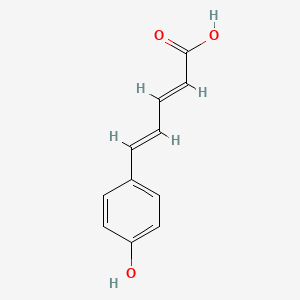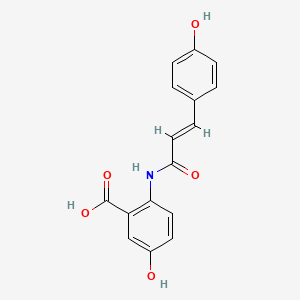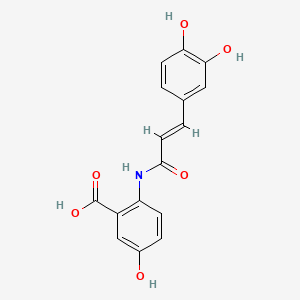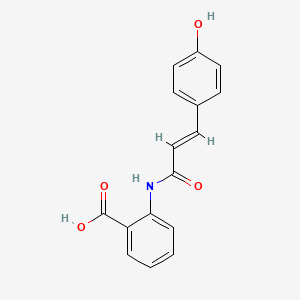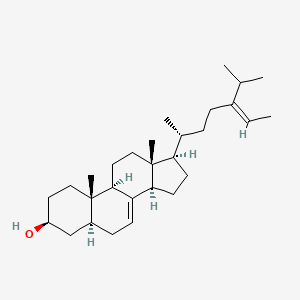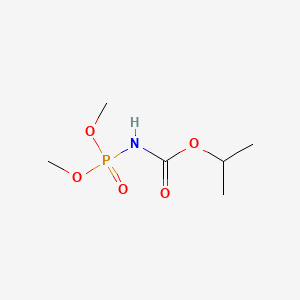
AZD-3199 free base
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AZD-3199 is a small molecule drug developed by AstraZeneca Pharmaceuticals Co., Ltd. It is an ultra-long-acting beta-2 adrenergic receptor agonist, primarily investigated for its potential in treating respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD) .
Scientific Research Applications
AZD-3199 has been extensively studied for its applications in respiratory medicine. It has shown promise in the treatment of asthma and COPD due to its ultra-long-acting bronchodilatory effects . The compound has been evaluated in multiple clinical trials, demonstrating its efficacy in improving lung function and reducing symptoms in patients with these conditions .
In addition to its medical applications, AZD-3199 is also of interest in pharmacological research. Its unique properties as a beta-2 adrenergic receptor agonist make it a valuable tool for studying the mechanisms of bronchodilation and the pharmacokinetics of long-acting beta-agonists .
Preparation Methods
The synthetic routes and reaction conditions for AZD-3199 are not extensively detailed in publicly available sources. it is known that the compound is prepared through a series of organic synthesis steps involving the formation of its core structure and subsequent functionalization . Industrial production methods likely involve optimization of these synthetic routes to ensure high yield and purity, although specific details are proprietary to AstraZeneca.
Chemical Reactions Analysis
AZD-3199 undergoes various chemical reactions typical of beta-2 adrenergic receptor agonists. These include:
Oxidation: The compound can undergo oxidation reactions, particularly at its functional groups, leading to the formation of oxidized metabolites.
Reduction: Reduction reactions can occur, especially in the presence of reducing agents, affecting the compound’s functional groups.
Substitution: AZD-3199 can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions are typically the oxidized, reduced, or substituted derivatives of AZD-3199 .
Comparison with Similar Compounds
AZD-3199 is compared with other beta-2 adrenergic receptor agonists such as formoterol and salmeterol. While formoterol and salmeterol are long-acting beta-agonists, AZD-3199 is classified as an ultra-long-acting beta-agonist, offering a longer duration of bronchodilation . This extended duration of action makes AZD-3199 particularly advantageous for once-daily dosing, improving patient compliance and convenience .
Similar compounds include:
Formoterol: A long-acting beta-2 adrenergic receptor agonist used in the treatment of asthma and COPD.
Salmeterol: Another long-acting beta-2 adrenergic receptor agonist with similar applications.
Indacaterol: An ultra-long-acting beta-2 adrenergic receptor agonist used for COPD management.
AZD-3199’s uniqueness lies in its ultra-long-acting profile, providing sustained bronchodilation with potentially fewer doses compared to other long-acting beta-agonists .
Properties
| 925243-19-2 | |
Molecular Formula |
C32H42N4O4S |
Molecular Weight |
578.8 g/mol |
IUPAC Name |
N-[2-(diethylamino)ethyl]-N-[2-[2-(4-hydroxy-2-oxo-3H-1,3-benzothiazol-7-yl)ethylamino]ethyl]-3-(2-naphthalen-1-ylethoxy)propanamide |
InChI |
InChI=1S/C32H42N4O4S/c1-3-35(4-2)20-21-36(19-18-33-17-14-26-12-13-28(37)30-31(26)41-32(39)34-30)29(38)16-23-40-22-15-25-10-7-9-24-8-5-6-11-27(24)25/h5-13,33,37H,3-4,14-23H2,1-2H3,(H,34,39) |
InChI Key |
ZVULMJYRVAVKCP-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCN(CCNCCC1=C2C(=C(C=C1)O)NC(=O)S2)C(=O)CCOCCC3=CC=CC4=CC=CC=C43 |
Canonical SMILES |
CCN(CC)CCN(CCNCCC1=C2C(=C(C=C1)O)NC(=O)S2)C(=O)CCOCCC3=CC=CC4=CC=CC=C43 |
Appearance |
Solid powder |
Pictograms |
Irritant |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
AZD-3199; AZD 3199; AZD3199. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


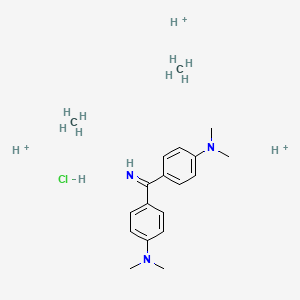

![3-[[2-[4-Phenyl-3-(trifluoromethyl)phenyl]-1-benzothiophen-5-yl]methylamino]propanoic acid](/img/structure/B1666138.png)

